molecular formula C3H4ClN3S B175989 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine CAS No. 112807-11-1

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B175989
CAS No.: 112807-11-1
M. Wt: 149.6 g/mol
InChI Key: LXBKUXZCSXPODH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chloromethyl group and an amine group in this compound makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require heating and controlled addition of reagents to ensure the formation of the desired thiadiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiadiazole ring.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted thiadiazoles, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a building block for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-triazole-5-amine: Similar in structure but contains a triazole ring instead of a thiadiazole ring.

    3-(Chloromethyl)-1,2,4-oxadiazole-5-amine: Contains an oxadiazole ring, differing in the heteroatom composition.

    3-(Chloromethyl)-1,2,4-thiadiazole-5-thiol: Similar structure with a thiol group instead of an amine group.

Uniqueness

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a chloromethyl group and an amine group, which confer distinct reactivity and versatility. The thiadiazole ring provides stability and electronic properties that are advantageous in various chemical and biological applications.

Properties

IUPAC Name

3-(chloromethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c4-1-2-6-3(5)8-7-2/h1H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBKUXZCSXPODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554324
Record name 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112807-11-1
Record name 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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